Hypaphorine hcl

Overview

Description

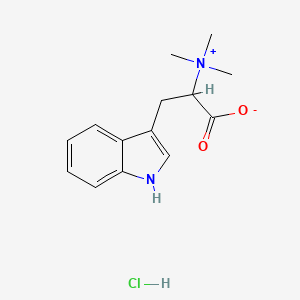

Hypaphorine HCl is the hydrochloride salt of hypaphorine, an indole alkaloid first isolated from plants such as Caragana korshinskii Kom. and Erythrina species . Structurally, hypaphorine (C₁₃H₁₆N₂O₂) features an indole ring linked to a betaine moiety, which contributes to its zwitterionic properties and solubility in polar solvents . It is primarily recognized for its anti-inflammatory, anti-obesity, and insulin-sensitizing effects. Mechanistically, hypaphorine regulates the PI3K/Akt/mTOR pathway to modulate Toll-like receptor 4 (TLR4) and peroxisome proliferator-activated receptor (PPAR) activity, thereby suppressing inflammation and adipocyte differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hypaphorine can be synthesized through the exhaustive methylation of the α-amino group of L-tryptophan with concomitant deprotonation of the carboxy group . The preparation method involves the use of semi-preparative reversed-phase liquid chromatography to separate hypaphorine from crude extracts .

Industrial Production Methods

A high-purity hypaphorine can be produced by extracting raw materials from Caragana microphylla, followed by ultrafiltration and nanofiltration. The concentrated solution is then precipitated with ethanol, and the precipitate is separated using high-speed counter-current chromatography . This method is efficient, with a production period that is short and a purity level of not less than 95% .

Chemical Reactions Analysis

Derivatization Reactions

Hypaphorine analogs are synthesized through structural modifications to the indole ring and carboxylic acid group. These reactions aim to optimize biological activity, such as α7 nicotinic acetylcholine receptor (α7 nAChR) agonism.

Indole Ring Modifications

-

Halogenation: Bromine or iodine substitution at the 6-position enhances agonistic activity. For example, 6-bromohypaphorine shows EC₅₀ values in the high micromolar range, while iodine-substituted analogs exhibit greater potency .

-

Nitration: Introduction of nitro groups (e.g., 6-nitrohypaphorine) reduces activity unless combined with esterification .

Example Reaction (Sandmeyer Reaction):

Protected 6-aminoindoline derivatives undergo halogenation or nitration to yield substituted indole precursors .

Esterification of the Carboxylic Acid Group

Converting the carboxylic acid to an ester (e.g., methyl ester) significantly improves α7 nAChR agonist activity. For instance, methyl ester derivatives of 6-nitrohypaphorine exhibit EC₅₀ values as low as 14 μM .

Reaction:

Functional Assays and Activity Modulation

Functional studies reveal that structural modifications critically influence biological activity:

| Compound | EC₅₀ (μM) | Key Modification |

|---|---|---|

| 6-Bromohypaphorine | 23.0 | Bromine substitution at indole |

| Methyl ester of 6-nitrohypaphorine | 14.0 | Nitro group + esterification |

| Methyl ester of L-hypaphorine | 18–37 | Esterification only |

| Hypaphorine (unmodified) | Inactive | No modifications |

Data adapted from functional assays on α7 nAChR activity .

Stability and Analytical Considerations

Hypaphorine HCl is analyzed via high-performance liquid chromatography (HPLC) to assess purity and stability . Under acidic conditions (e.g., in HCl solutions), the compound may participate in redox reactions, though specific pathways remain uncharacterized in the provided literature.

Potential Reactions with Hydrochloric Acid

While this compound itself is a stable salt, hydrochloric acid may react with other functional groups in analogs:

-

Metal reactions: HCl can dissolve metals, but this is not directly relevant to this compound’s organic structure .

-

Ester hydrolysis: Under acidic conditions, ester groups in derivatives could hydrolyze back to carboxylic acids, though this process requires further validation .

References PubChem: Hypaphorine hydrochloride PMC: Analogs of 6-Bromohypaphorine LabPro Inc.: Reactions of Hydrochloric Acid APS Journals: Hypaphorine from Pisolithus tinctorius

Scientific Research Applications

Hypaphorine has a wide range of scientific research applications:

Chemistry: It is used in density functional theory studies to understand its structural and biological properties.

Medicine: It exhibits anti-inflammatory properties by acting as an agonist of the α7 nicotinic acetylcholine receptor.

Industry: Hypaphorine is used in the production of high-purity compounds for pharmaceutical applications.

Mechanism of Action

Hypaphorine exerts its effects primarily through its interaction with molecular targets such as the α7 nicotinic acetylcholine receptor . It acts as an agonist, leading to anti-inflammatory effects by decreasing the expression of toll-like receptor 4 and increasing CD86 . Additionally, hypaphorine regulates the PI3K/Akt/mTOR signaling pathway, which is crucial for its anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Abrine

Structural Similarities :

- Abrine (C₁₂H₁₄N₂O₂) shares an indole backbone with hypaphorine but lacks the betaine group, resulting in reduced polarity .

- Both compounds are classified as non-proteinogenic amino acids and are detected in plants like Abrus precatorius and Achyranthes bidentata .

Functional Differences :

- Pharmacological Activity : Hypaphorine exhibits anti-inflammatory and metabolic regulatory effects, while abrine is toxic and lacks clinically validated therapeutic applications .

- Chromatographic Behavior : Hypaphorine’s zwitterionic nature enhances its retention in reversed-phase HPLC compared to abrine, which elutes earlier due to lower polarity .

| Property | Hypaphorine HCl | Abrine |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | C₁₂H₁₄N₂O₂ |

| Key Targets | TLR4, PPARγ, Akt2 | N/A (Toxic) |

| Solubility | High (polar solvents) | Moderate |

| Therapeutic Use | Anti-inflammatory | None |

Higenamine

Functional Similarities :

- Both hypaphorine and higenamine (C₁₁H₁₇NO₃) are natural alkaloids with vasoconstrictive and anti-inflammatory properties .

- Higenamine is a β₂-adrenergic receptor agonist, while hypaphorine acts via TLR4/PPAR pathways .

Key Differences :

- Mechanism : Higenamine directly stimulates adrenergic receptors, whereas hypaphorine modulates intracellular signaling cascades (PI3K/Akt/mTOR) .

- Applications : Higenamine is used in traditional medicine for asthma, while hypaphorine is researched for metabolic disorders .

Comparison with Functionally Similar Compounds

Andrographolides (14-Deoxy-11,12-Didehydroandrographolide)

Functional Overlap :

Divergence :

- Chemical Class: Andrographolides are diterpenoids, unlike the indole alkaloid hypaphorine.

- Bioavailability : Hypaphorine’s zwitterionic structure improves solubility and absorption compared to lipophilic andrographolides .

Creatine HCl

Salt Form Comparison :

- Both compounds are hydrochloride salts, enhancing solubility. However, creatine HCl (C₄H₉N₃O₂·HCl) is used for muscle energy metabolism, while this compound targets inflammation and insulin resistance .

- Efficacy : Creatine HCl increases ATP synthesis, whereas this compound enhances Akt2 phosphorylation to improve insulin sensitivity .

Research Findings and Clinical Relevance

- Anti-Inflammatory Action : this compound (10–50 μM) suppresses LPS-induced COX-2 and PGE2 in macrophages, comparable to NSAIDs but with fewer gastrointestinal side effects .

- Metabolic Effects : At 20 μM, this compound reduces adipocyte differentiation by 40% via PPARγ downregulation, outperforming Cinnamomum cassia extracts in insulin sensitization .

Q & A

Basic Research Questions

Q. What experimental protocols are critical for confirming the identity and purity of hypaphorine HCl in preclinical studies?

- Methodological Answer : Characterization should include spectral data (e.g., ¹H/¹³C NMR, IR), chromatographic purity (HPLC/GC), and physicochemical properties (melting point, solubility). For novel derivatives, full spectroscopic validation and elemental analysis are required, while known compounds must cite prior literature for identity confirmation . Experimental sections must detail solvent sources, instrumentation models, and synthesis conditions (e.g., molar ratios, reaction times) to ensure reproducibility .

Q. How should researchers design in vitro experiments to evaluate this compound’s biological activity?

- Methodological Answer : Include dose-response curves with appropriate controls (positive/negative controls and vehicle-treated groups). Use standardized cell lines or primary cultures with validated viability assays (e.g., MTT, ATP luminescence). Report IC₅₀/EC₅₀ values with statistical confidence intervals and specify buffer compositions, incubation times, and temperature conditions . Replicate experiments at least three times to account for biological variability .

Q. What literature review strategies are effective for identifying knowledge gaps in this compound research?

- Methodological Answer : Use systematic searches on PubMed, SciFinder, and Google Scholar with keywords like “this compound pharmacokinetics” or “hypaphorine structure-activity relationship.” Prioritize high-impact journals and recent reviews (post-2020). Cross-reference citation networks to identify conflicting findings or underexplored mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Perform comparative meta-analysis by harmonizing experimental variables (e.g., cell type, concentration range, exposure duration). Assess methodological rigor: check for confounding factors (e.g., endotoxin contamination in cell cultures) or differences in compound sourcing/purity . Validate key findings using orthogonal assays (e.g., electrophysiology for ion channel effects alongside calcium imaging) .

Q. What advanced spectroscopic techniques are recommended for elucidating this compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For structural insights, employ X-ray crystallography or cryo-EM if complexes are stable. NMR-based ligand-observed experiments (e.g., STD-NMR) can map binding epitopes in solution . Report buffer conditions, temperature, and protein:ligand ratios in detail .

Q. How should in vivo studies on this compound be optimized to enhance translational relevance?

- Methodological Answer : Select animal models with genetic or pathological relevance to the hypothesized mechanism (e.g., neuroinflammatory models for CNS applications). Use pharmacokinetic profiling (plasma/tissue concentration-time curves) to justify dosing regimens. Include both sexes and age-matched controls to address variability. Adopt ARRIVE guidelines for rigor in sample size, randomization, and blinding .

Q. What frameworks are suitable for assessing this compound’s polypharmacology or off-target effects?

- Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with high-throughput screening against target libraries (e.g., kinase panels). Use cheminformatics tools like SEA or Pharos to predict off-target interactions. Validate hits using CRISPR knockouts or selective inhibitors .

Q. Data Analysis & Reporting

Q. How can researchers standardize data collection for this compound to facilitate cross-study comparisons?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use controlled vocabularies (e.g., ChEBI for chemical identifiers) and share raw datasets in repositories like Zenodo or Figshare. Report negative results and outliers transparently to avoid publication bias .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) with goodness-of-fit metrics (R², AIC). For multi-parametric assays, use multivariate analysis (PCA or MANOVA) to reduce dimensionality. Pre-specify primary endpoints and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

- Methodological Answer : Follow NIH or ARRIVE 2.0 guidelines for humane endpoints, anesthesia protocols, and euthanasia. Obtain IACUC approval and document compliance in manuscripts. Include sample size justifications (power analysis) to minimize animal use .

Q. What steps enhance the reproducibility of this compound’s synthetic protocols?

- Methodological Answer : Provide detailed synthetic procedures in Supporting Information, including batch-specific reagent LOT numbers, purification gradients (e.g., HPLC mobile phases), and spectral artifacts (e.g., solvent peaks in NMR). Use IUPAC nomenclature and CAS registry numbers for unambiguous identification .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12;/h4-7,9,13,15H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXZRRFENSICAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.